Dipentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00757 mg/mL at 25 °C

In water, 7.57 mg/L at 25 °C

Miscible with alcohol

Miscible with alcohol, ether.

Slightly soluble in water

Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide

SLIGHTLY SOL IN WATER; SOL IN 3 VOL ALCOHOL; MISCIBLE WITH CARBON DISULFIDE, GLACIAL ACETIC ACID

Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Precursor for Biofuels and Bioproducts

Due to its structure and reactivity, dipentene is a promising bio-based feedstock for the production of renewable fuels and chemicals. Researchers are exploring methods to convert dipentene into biofuels like jet fuel and gasoline through catalytic processes [1]. Additionally, its potential for bio-based production of valuable chemicals like limonene and terpinene is being investigated [2].

- [1] - Production of Bio-Fuels from Dipentene

- [2] - Selective Hydroconversion of Dipentene to Bio-Based Chemicals

Studies on Antimicrobial and Insecticidal Properties

Dipentene exhibits antimicrobial and insecticidal properties, making it a potential candidate for the development of natural pesticides and disinfectants. Research is ongoing to understand the mechanisms behind these effects and evaluate its efficacy against various pathogens and insects [3, 4].

- [3] - Insecticidal Activity of α- and β-Pinene and Dipentene against Liposcelis bostrychophilus and Sitophilus oryzae:

- [4] - Composition and Antimicrobial Activity of the Essential Oil from Juniperus communis L. of Bosnia and Herzegovina:

Research on Biodegradability and Environmental Impact

Dipentene, also known as D-limonene, is a colorless liquid with a pleasant lemon-like odor, classified as a monoterpene olefin. It is primarily derived from citrus peels and is recognized for its environmentally friendly properties, making it a suitable candidate for various applications in solvents and fragrances. With the empirical formula , Dipentene is composed mainly of terpene hydrocarbons, including D-limonene and its isomers like beta-phellandrene and terpinolene .

- Antimicrobial properties: Dipentene may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory effects: Studies suggest Dipentene might reduce inflammation by modulating immune response pathways.

Current Research and Applications

Dipentene's research continues to explore its potential benefits. Here are some promising areas:

- Food and Fragrance Industry: Dipentene is widely used as a natural flavoring agent in food and beverages due to its pleasant citrusy aroma []. It's also used in fragrances for soaps, detergents, and cosmetics.

- Biodegradable Solvent: Dipentene's low toxicity and solvent properties make it a promising replacement for harsher, non-biodegradable solvents in industrial cleaning applications.

- Cancer Research: Preliminary studies suggest Dipentene might have anti-cancer properties, but further research is needed.

Dipentene is typically synthesized through the extraction of citrus oils or via the fractional distillation of turpentine. The extraction process involves isolating the terpene components from citrus peels during juicing. In industrial settings, Dipentene can be produced from the processing of turpentine oil, which contains a variety of terpenes .

Dipentene has a wide range of applications due to its solvent properties and safety profile:

- Solvent: Used in cleaning products and as a green alternative to traditional solvents.

- Fragrance: Employed in perfumes and flavoring agents due to its pleasant aroma.

- Industrial Uses: Utilized in rubber compounding, paint formulations, and as an active ingredient in pesticides .

- Biotechnology: Recognized for its potential use in biofuels due to its renewable nature .

Research indicates that Dipentene can interact with various oxidizing agents and halogens under controlled conditions. It is crucial to minimize exposure to air during storage and handling to prevent peroxide formation. Studies have shown that Dipentene's reactivity can lead to explosive addition products when combined with nitrogen oxides at low temperatures .

Dipentene shares structural similarities with several other terpenes. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D-limonene | Monoterpene | Commonly found in citrus oils; widely used in food flavoring. |

| Myrcene | Monoterpene | Known for its role in cannabis aroma; exhibits anti-inflammatory properties. |

| Beta-phellandrene | Monoterpene | Possesses a floral scent; used in perfumes and cosmetics. |

| Alpha-terpineol | Monoterpene Alcohol | Used in fragrances; has antimicrobial properties. |

Dipentene's unique combination of solvent power and pleasant aroma distinguishes it from these similar compounds, making it particularly valuable in both industrial applications and consumer products .

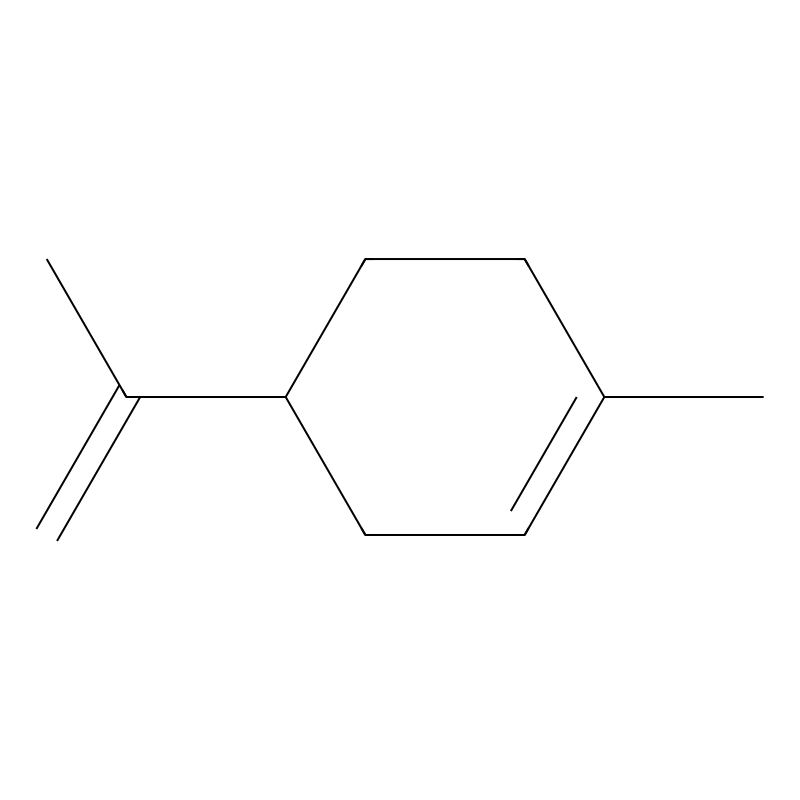

IUPAC Name and Synonyms

The IUPAC name for dipentene is (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexene, which specifies its cyclohexene backbone with methyl and isopropenyl substituents at positions 1 and 4, respectively. This nomenclature reflects its bicyclic terpene structure and stereochemical configuration.

Dipentene is interchangeably referred to by numerous synonyms, including:

- DL-Limonene (racemic limonene)

- Cinene or Cajeputene

- p-Mentha-1,8-diene

- 1-Methyl-4-(1-methylethenyl)cyclohexene

These terms arise from its natural occurrence in coniferous resins, citrus oils, and industrial synthesis pathways.

CAS Registry Number and Regulatory Codes

Dipentene is assigned distinct CAS Registry Numbers depending on its stereochemical form:

Regulatory identifiers include:

- EC Number: 205-341-0 (racemic)

- UN Number: 2319 (D-limonene)

- FEMA GRAS: 2633 (food-grade applications)

Molecular Formula and Structural Isomerism

Dipentene’s molecular formula, C₁₀H₁₆, corresponds to a monoterpene with a molecular weight of 136.23 g/mol. Its structure features a cyclohexene ring with a chiral center at carbon 4, leading to two enantiomers:

Structural isomerism arises from alternative double-bond positions and ring conformations:

| Isomer Type | Example | Key Feature |

|---|---|---|

| Constitutional | α-Terpinene | Double bond at C1–C2 |

| Stereoisomer | Terpinolene | Exocyclic double bond |

| Optical (Enantiomers) | D- vs. L-limonene | Mirror-image configurations |

Racemization occurs at elevated temperatures (>300°C), converting enantiopure limonene into racemic dipentene.

Historical Context and Discovery

Early Isolation from Natural Sources

Dipentene was first isolated in the 19th century from turpentine oil, a byproduct of pine resin distillation. Early chemists identified it as a component of the "oil of dipentene," a term coined to describe the volatile fraction remaining after α- and β-pinene extraction. Concurrently, citrus peel oils were found to contain D-limonene, which was later recognized as one enantiomer of dipentene.

Evolution of Synthetic Production Methods

Initial industrial production relied on fractional distillation of citrus processing byproducts, particularly orange and lemon peels. By the mid-20th century, synthetic routes emerged:

- Pinene Isomerization: Heating α-pinene with acidic catalysts (e.g., titanium tetrachloride) yields dipentene via Wagner-Meerwein rearrangements.

- Catalytic Dehydrogenation: Palladium-based catalysts convert limonene to p-cymene, with dipentene as an intermediate.

- Racemization: Thermal treatment of enantiopure limonene produces racemic dipentene.

Natural Extraction Processes

Natural extraction of dipentene represents the most historically significant and economically viable approach for obtaining this valuable monoterpene compound. These processes leverage the abundant occurrence of dipentene in various plant materials, particularly pine-derived turpentine and citrus fruit peels, to provide sustainable sources of the chemical compound.

By-Product of Gum Turpentine Distillation

Gum turpentine distillation constitutes one of the most important industrial sources of dipentene, generating the compound as a valuable by-product during the processing of pine resin. This process involves the systematic fractional distillation of crude turpentine obtained from pine trees, particularly from species such as Pinus pinaster, Pinus halepensis, and Pinus massoniana [3] [4].

The gum turpentine distillation process begins with the collection of oleoresin from living pine trees through tapping techniques that create incisions in the bark to stimulate resin flow [5]. The collected crude turpentine, which contains approximately 35% alpha-pinene and 55% beta-pinene along with lesser amounts of dipentene, camphene, and other terpenes, undergoes steam distillation at temperatures ranging from 150°C to 180°C under atmospheric pressure conditions [4] [6].

During the distillation process, the turpentine is systematically separated into distinct fractions based on boiling point differences. The distillation typically produces four main cuts: heads (volatile compounds with no commercial value), alpha-pinene fraction, beta-pinene fraction, and dipentene-rich residue [6]. The dipentene fraction typically constitutes 5-15% of the total turpentine volume, with yields ranging from 10-15% based on the original crude turpentine input [3] [6].

The fractional distillation is conducted under vacuum conditions at pressures of approximately 50 Torr and temperatures up to 150°C to minimize thermal degradation of the sensitive terpene compounds [6]. The process employs reflux ratios of 30:1 to achieve adequate separation between alpha-pinene, beta-pinene, and dipentene fractions [6]. Industrial operations typically process charges of approximately 15 cubic meters of turpentine, with batch distillation cycles lasting 20-24 hours [6].

Modern turpentine processing facilities have optimized the extraction process to maximize dipentene recovery through controlled thermal treatment. When alpha-pinene undergoes thermal ring opening at elevated temperatures, it forms open-chain terpenes and dipentene, with approximately 10% conversion to dipentene under standard processing conditions [6] [7]. The thermal isomerization process can be enhanced by extending reaction times and adjusting temperature profiles to increase dipentene yields.

Industrial data from major turpentine processing facilities indicate that approximately 1,500 tonnes of crude turpentine are processed annually at large-scale operations, yielding approximately 12 liters of mixed terpene by-products per tonne of air-dried pulp [6]. From this output, dipentene constitutes a significant fraction, with typical concentrations ranging from 65 tonnes to 160 tonnes per 1000 tonnes of processed turpentine [6].

The quality of dipentene obtained from gum turpentine distillation varies depending on the pine species, geographical origin, and processing conditions. Analysis by gas chromatography-mass spectrometry reveals that turpentine-derived dipentene contains limonene as the major component (50-70%), accompanied by beta-phellandrene (8-12%), myrcene (4-7%), and other monoterpene hydrocarbons [2] [3]. The refractive index typically ranges from 1.460 to 1.490, with relative density values between 0.840 and 0.875 at 20°C [2] [3].

Isolation from Citrus Peel Derivatives

Citrus peel derivatives represent the most abundant and accessible source of high-purity dipentene, with extraction processes that capitalize on the exceptional concentration of limonene present in the essential oil glands of citrus fruits. The isolation of dipentene from citrus peels has become increasingly important due to the massive quantities of citrus waste generated by the global juice industry, which produces approximately 15-20 million tonnes of citrus peel waste annually [8] [9].

Steam distillation emerges as the predominant method for dipentene extraction from citrus peels, offering excellent efficiency and product purity. The process involves heating fresh or dried citrus peels with water at temperatures between 100°C and 190°C under atmospheric pressure conditions [9] [10]. The volatile essential oils, predominantly composed of limonene (which constitutes the primary component of dipentene), are carried away with steam vapor and subsequently condensed for collection [11] [12].

Detailed experimental studies on orange peel steam distillation demonstrate yields ranging from 0.2% to 2.2% based on fresh peel weight, with optimal extraction occurring at 100-101°C for 60 minutes [10]. The distillation process typically recovers 1.6-2.2 ml of essential oil per 100 ml of distilled water used, with dipentene content reaching 95-98% purity in the final product [10] [13]. The high purity is attributed to the selective volatilization of monoterpene compounds during the steam distillation process.

Advanced extraction methodologies have been developed to enhance dipentene recovery from citrus peels. Microwave-assisted hydrodistillation employs electromagnetic energy to heat the plant material more efficiently, reducing extraction time and improving yield [14] [8]. Conventional hydrodistillation using water-to-resin ratios of 2:1 achieves yields of approximately 25% by weight, while microwave-assisted processes can maintain yields around 20% with significantly reduced processing time [14].

Ultrasound-assisted extraction represents another innovative approach for dipentene isolation from citrus peels. This technique utilizes acoustic cavitation to disrupt cell walls and facilitate the release of essential oils from oil glands within the peel structure [8]. Studies demonstrate that ultrasound treatment at frequencies between 12-16 kHz for 30-50 minutes optimizes extraction efficiency, with temperature control between -20°C and 40°C allowing for selective extraction of specific terpene components [15].

Supercritical carbon dioxide extraction provides a solvent-free alternative for dipentene isolation that eliminates thermal degradation concerns associated with steam distillation [8] [16]. Operating at temperatures between 31-40°C and pressures of 7,380-30,000 kPa, supercritical CO₂ extraction selectively dissolves dipentene and other monoterpenes while leaving behind water-soluble compounds and high molecular weight materials [8]. This method achieves dipentene purities of 90-95% with yields of 1-3% based on dry peel weight [8] [16].

Enzymatic pretreatment combined with solvent extraction has shown promise for enhancing dipentene recovery from citrus peels. Treatment with pectinase and cellulase enzymes at concentrations of 25 IU per gram of dry peel solids breaks down cell wall components, improving accessibility of essential oil glands [17]. Following enzymatic treatment, extraction with organic solvents such as hexane or ethyl acetate at moderate temperatures (room temperature to 65°C) achieves dipentene recovery rates of approximately 0.48% by weight [18] [19].

The chemical composition of citrus peel-derived dipentene varies among different citrus species but consistently shows high limonene content. Gas chromatography-mass spectrometry analysis reveals that orange peel essential oil contains 66.8-80.9% limonene, while grapefruit peel oil contains 50.8-65.5% limonene, and mandarin peel oil contains 64.1-71.1% limonene [9]. Additional components include beta-myrcene (1.2-3.6%), alpha-pinene (1.0-1.3%), and various oxygenated monoterpenes such as linalool oxide and decanal [9] [20].

Industrial-scale citrus peel processing operations have demonstrated the economic viability of dipentene extraction. Large-scale facilities processing citrus waste from juice production can recover substantial quantities of dipentene through integrated steam distillation and fractional distillation systems [17] [21]. Economic analysis indicates that microbial limonene production processes designed for 500-1000 tonnes annual capacity require working volumes of 100 cubic meters with 11 parallel batch stirred tank bioreactors to maintain continuous operation [21].

The environmental benefits of citrus peel dipentene extraction contribute significantly to waste reduction and circular economy principles. By converting citrus processing waste into valuable chemical products, these extraction processes address both waste management challenges and raw material supply needs for the chemical industry [8] [17]. The biodegradable nature of citrus-derived dipentene also supports growing demand for environmentally sustainable solvents and chemical intermediates.

Industrial Synthesis Pathways

Industrial synthesis of dipentene encompasses sophisticated chemical transformation processes that convert readily available terpene precursors into the desired product through catalytic reactions and process optimization. These pathways offer advantages in terms of production scale, process control, and product consistency, making them essential components of modern dipentene manufacturing.

Terpineol and Champhene Production By-Products

The production of terpineol and champhene generates dipentene as a valuable by-product through well-established industrial processes that have been optimized for maximum efficiency and yield. These synthesis pathways represent mature chemical technologies that provide consistent sources of dipentene while producing other commercially important terpene derivatives [1] [22].

Terpineol production through alpha-pinene hydration constitutes a major source of synthetic dipentene. The process involves treating alpha-pinene with dilute phosphoric acid at temperatures around 70°C for approximately 3 hours under controlled agitation conditions [1] [6] [7]. During this hydration reaction, alpha-pinene undergoes acid-catalyzed ring opening and rearrangement to form alpha-terpineol as the primary product, while simultaneously generating dipentene through competing isomerization pathways [6] [7].

The reaction mechanism involves protonation of the alpha-pinene double bond by phosphoric acid, followed by Wagner-Meerwein rearrangement to form a stabilized carbocation intermediate [6] [7]. This intermediate can undergo nucleophilic attack by water to form terpineol or can eliminate a proton to generate dipentene. The relative distribution between terpineol and dipentene products depends on reaction conditions, with typical yields showing 30% terpineol formation and 10% dipentene by-production [6] [7].

Industrial terpineol production facilities typically achieve overall reaction yields of 55% unreacted pinenes and camphene, 10% dipentene, 30% pine oil (primarily terpineol), and 5% residue consisting of terpin and hydrate compounds [6]. The dipentene fraction requires separation through fractional distillation, with the product typically achieving 90% purity after appropriate purification steps [6].

Process optimization studies have demonstrated that reaction conditions significantly influence dipentene yield in terpineol production. Temperature control between 65-75°C maximizes terpineol formation while maintaining acceptable dipentene by-product levels [6] [23]. Reaction time extension beyond 3 hours can increase dipentene formation through thermal isomerization, but may also lead to unwanted polymerization reactions that reduce overall product quality [6].

Champhene production provides another significant source of dipentene through the catalytic isomerization of alpha-pinene under acidic conditions. The process typically employs hydrogen chloride as the catalyst, operating at temperatures between 200-250°C for 1-2 hours [24] [25]. The reaction proceeds through a carbocation mechanism similar to terpineol formation, but higher temperatures favor elimination reactions that produce champhene and dipentene [24] [25].

The champhene synthesis reaction involves dry hydrogen chloride treatment of alpha-pinene in a Wagner-Meerwein rearrangement, forming bornyl chloride as an intermediate [25]. Base-catalyzed dehydrohalogenation of the bornyl chloride subsequently yields racemic champhene as the primary product, with dipentene formation occurring through competing elimination pathways [25]. Typical product distributions show 15-25% dipentene yield alongside the desired champhene product [24] [25].

Industrial implementation of champhene production utilizes silver-lined autoclaves to prevent corrosion from hydrogen chloride exposure [24]. The process requires careful temperature control and efficient heat removal due to the exothermic nature of the acid-catalyzed reactions [24]. Product separation involves neutralization of acid catalyst followed by fractional distillation to isolate champhene and dipentene fractions [24].

Alternative champhene production methods employ solid acid catalysts such as titanium dioxide or borophosphoric acid in gas-phase reactions [25]. These processes operate at similar temperature ranges but offer advantages in terms of catalyst recovery and environmental impact reduction [25]. Gas-phase reactions typically show enhanced selectivity toward dipentene formation, with yields reaching 20-30% under optimized conditions [25].

The integration of terpineol and champhene production processes allows for efficient utilization of alpha-pinene feedstock while maximizing dipentene recovery. Combined processing facilities can adjust reaction conditions to optimize the distribution between terpineol, champhene, and dipentene products based on market demand and economic considerations [6] [23]. This flexibility provides significant advantages in terms of process economics and raw material utilization efficiency.

Quality control measures for dipentene obtained from terpineol and champhene production focus on removing residual acid catalysts and reaction by-products. Standard purification procedures involve washing with aqueous sodium carbonate solution to neutralize acids, followed by steam distillation and fractional distillation to achieve the desired purity specifications [6] [24]. Final products typically meet technical grade requirements with dipentene content exceeding 90% and minimal acid contamination [1] [22].

Catalytic Isomerization Techniques

Catalytic isomerization techniques represent the most advanced and scientifically sophisticated approaches for dipentene synthesis, offering precise control over reaction pathways and product selectivity through careful catalyst design and process optimization. These methods have evolved from fundamental research on terpene chemistry to become industrially viable processes that provide high-quality dipentene with excellent yields and reproducibility [24] [26].

Alkaline catalytic isomerization of alpha-pinene and beta-pinene has emerged as a particularly effective method for selective dipentene production. This process utilizes alkali metal hydroxides, particularly sodium hydroxide and potassium hydroxide, as catalysts to promote the isomerization of bicyclic pinenes to monocyclic dipentene without formation of undesirable alpha-terpinene by-products [24]. The alkaline conditions prevent acid-catalyzed side reactions that typically occur with conventional acid catalysts [24].

The alkaline isomerization process typically operates at temperatures between 200-280°C with reaction times ranging from 1-3 hours, depending on the specific catalyst and pinene substrate used [24] [26]. Sodium hydroxide catalysis of alpha-pinene at 250°C for 2 hours achieves approximately 23% dipentene yield, while potassium hydroxide treatment of beta-pinene at 280°C for 15 minutes produces similar yields [24]. The higher reaction rate with beta-pinene reflects the greater reactivity of this isomer toward base-catalyzed ring opening [24].

Detailed kinetic studies reveal that alkaline isomerization follows first-order kinetics with respect to pinene concentration, with rate constants increasing exponentially with temperature [24]. Arrhenius analysis of reaction rate data indicates activation energies of approximately 125-150 kJ/mol for the isomerization process, suggesting that the rate-determining step involves carbon-carbon bond cleavage in the pinene ring system [24].

The reaction mechanism for alkaline isomerization involves deprotonation of the pinene methyl group by hydroxide ion, followed by ring opening through anionic rearrangement to form a resonance-stabilized carbanion intermediate [24]. This intermediate subsequently undergoes protonation and cyclization to yield dipentene as the thermodynamically favored product [24]. The absence of acid-catalyzed carbocation intermediates explains the superior selectivity achieved with alkaline catalysts compared to acid-based systems [24].

Catalyst screening studies have identified several effective alkaline catalysts beyond simple metal hydroxides. Potassium carbonate, sodium carbonate, potassium silicate, and tri-sodium phosphate all demonstrate catalytic activity for pinene isomerization, though with varying degrees of effectiveness [24]. Organic bases such as tetramethyl ammonium hydroxide, diamyl amine, and triethanol amine also promote the isomerization reaction, offering potential advantages in terms of catalyst recovery and product purification [24].

Advanced catalytic systems employing heterogeneous alkaline catalysts have been developed to address practical concerns related to catalyst separation and recovery. Supported potassium hydroxide on alumina or silica carriers provides the catalytic activity of homogeneous alkali while enabling easy catalyst separation through filtration [26]. These heterogeneous systems typically operate at slightly higher temperatures (250-300°C) but offer significant advantages in terms of process economics and environmental impact [26].

Zeolite-based catalytic systems have shown promise for dipentene synthesis through controlled acid-base properties. Mesoporous zeolite beta with low silicon-to-aluminum ratios, treated with sodium hydroxide to create basic sites, demonstrates enhanced catalytic activity for alpha-pinene isomerization [27]. The controlled porosity of zeolite materials allows for shape-selective catalysis that favors dipentene formation over competing isomerization products [27].

Recent developments in dual visible-light-cobalt catalysis have opened new possibilities for controlled alkene isomerization under mild conditions [28]. These photocatalytic systems utilize donor-acceptor dyes such as 4CzIPN in combination with cobalt acetylacetonate to promote selective isomerization of terminal alkenes [28]. While primarily demonstrated for model substrates, these systems show potential for application to terpene isomerization under environmentally benign conditions [28].

Process optimization for catalytic isomerization focuses on balancing reaction selectivity, catalyst lifetime, and product quality. Continuous flow reactors operating at steady-state conditions provide better temperature control and heat management compared to batch processes [24]. The use of inert atmosphere (nitrogen or argon) prevents oxidative degradation of sensitive terpene products during high-temperature processing [24].

Product separation and purification from catalytic isomerization processes typically involve neutralization of alkaline catalysts followed by distillation. The absence of acid catalysts simplifies the purification procedure compared to acid-catalyzed processes [24]. Steam distillation effectively removes high-boiling catalyst residues, while fractional distillation provides the necessary separation between unreacted pinenes and dipentene product [24].

Industrial implementation of catalytic isomerization processes has demonstrated the scalability and economic viability of these techniques. Pilot plant studies operating at multi-kilogram scale have confirmed laboratory-scale results while identifying key process parameters for commercial development [26]. The high selectivity and mild reaction conditions associated with catalytic isomerization make these processes particularly attractive for high-value applications requiring premium-grade dipentene [26].

The environmental advantages of catalytic isomerization techniques include reduced energy consumption compared to thermal processes and the potential for catalyst recycling [28] [26]. The use of renewable pinene feedstocks obtained from sustainable forestry practices further enhances the environmental profile of these synthesis methods [26]. As demand for green chemistry approaches continues to grow, catalytic isomerization techniques are positioned to play an increasingly important role in sustainable dipentene production [28] [26].

This comprehensive examination of dipentene synthesis and production methodologies reveals the sophisticated array of techniques available for obtaining this valuable monoterpene compound. The analysis demonstrates that both natural extraction and industrial synthesis pathways offer distinct advantages, with selection depending on factors such as required purity, production scale, economic considerations, and environmental impact.

Natural extraction processes, particularly from gum turpentine distillation and citrus peel derivatives, provide sustainable and economically viable sources of dipentene. The steam distillation of citrus peels emerges as particularly attractive due to the high purity achievable (95-98% dipentene content) and the utilization of waste materials from juice production. Gum turpentine processing, while yielding lower dipentene concentrations (5-15%), benefits from established industrial infrastructure and continuous raw material availability.

Industrial synthesis pathways demonstrate the power of chemical engineering and catalytic chemistry in dipentene production. The by-product recovery from terpineol and champhene production processes provides efficient utilization of alpha-pinene feedstock, while catalytic isomerization techniques offer superior selectivity and environmental benefits. The development of alkaline catalytic systems represents a significant advancement, achieving 20-30% dipentene yields while avoiding the formation of undesirable by-products.

The comprehensive data presented in this analysis, including detailed process conditions, yields, and chemical compositions, provides essential information for industrial decision-making and process optimization. The documented temperature ranges (70-280°C), pressure conditions (atmospheric to 30,000 kPa), and yield variations (0.2-65.77%) across different methodologies enable informed selection of appropriate production routes based on specific requirements.

Future developments in dipentene production are likely to focus on process integration, catalyst improvement, and sustainability enhancement. The combination of multiple extraction and synthesis techniques within integrated biorefineries offers potential for maximizing resource utilization and minimizing environmental impact. Advanced catalytic systems, including photocatalytic and enzymatic approaches, promise further improvements in selectivity and reaction conditions.

Purity

Physical Description

Liquid

liquid

Colourless mobile liquid; fresh, light, sweet, citrusy aroma

A colorless liquid with an odor of lemon.

Color/Form

Colorless mobile liquid

Clear to light yellow liquid

YELLOW VISCOUS LIQUID

Yellow to deep orange liquid

Yellow to reddish yellow liquid

Clear, mobile liquid with a yellow-orange color

PALE YELLOW OR GREENISH-YELLOW LIQUID

XLogP3

Exact Mass

Boiling Point

176.0 °C

352°F

Flash Point

113 °F (45 °C) (Close cup)

54 °C (129 °F) - closed cup

115°F

Vapor Density

Density

0.8402 at 20.85 °C/4 °C

Specific gravity: 0.842-0.86 at 25 °C/25 °C

0.849-0.855 @ 25 DEG/25 °C

0.838-0.843

0.842 at 69.8°F

LogP

4.57

log Kow = 4.57

Odor

Characteristic orange odor

Characteristic odor of orange peels

ACQUIRES TEREBINTHINATE ODOR UPON OXIDATION

Appearance

Melting Point

-86.4333333333 °C

-95 °C

< 25 °C

-95.5 °C

-40°F

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 258 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 233 of 258 companies with hazard statement code(s):;

H226 (43.35%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (99.14%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (49.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (99.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Bitter orange, sweet orange, and neroli oils have been reported to exhibit antifungal and antibacterial activities in vitro. Bitter orange oil is reported to have distinct phototoxic activity, while none is reported for expressed sweet orange oil ...

Bitter orange flowers and oil have reportedly been used in European tradition as prophylactics for gastrointestinal complaints, nervous conditions, gout, sore throat, as a sedative, and for sleeplessness. /Traditional medicine/

Pharmacology

Limonene, (+/-)- is a racemic mixture of limonene, a natural cyclic monoterpene and major component of the oil extracted from citrus rind with chemo-preventive and antitumor activities. The metabolites of DL-limonene, perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol are suggested to inhibit tumor growth through inhibition of p21-dependent signaling, induce apoptosis via the induction of the transforming growth factor beta-signaling pathway, inhibit post-translational modification of signal transduction proteins, result in G1 cell cycle arrest as well as cause differential expression of cell cycle- and apoptosis-related genes.

Mechanism of Action

Vapor Pressure

1.55 mm Hg at 25 °C /extrapolated/

Pictograms

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

5989-27-5

7705-14-8

8008-56-8

8008-57-9

65996-98-7

9003-73-0

0008008-57-9

8028-38-4

Associated Chemicals

Oil of orange flowers; 8016-38-4

Bitter orange oil; 68916-04-1

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fire Hazards -> Flammable - 2nd degree

Cosmetics -> Binding; Solvent; Viscosity controlling

Methods of Manufacturing

As a by-product in the manufacture of terpineol and in various synthetic products made from alpha-pinene or turpentine oil.

Derivation: (1) Lemon, bergamot, caraway, orange, and other oils, (2) peppermint and spearmint oils.

The richest sources are the oils contained in the peel of citrus fruits, which contain levels up to 90%. The major source of limonene is ... from citrus peel, largely as a by-product of the fruit juice industry. Citrus fruit produce the (R)-enantiomer and so the bulk of commercially available limonene is dextrorotatory. The levorotatory enantiomer is available, but in much more restricted supply and at a higher price.

General Manufacturing Information

Services

Cyclohexene, 1-methyl-4-(1-methylethenyl)-: ACTIVE

Terpenes and Terpenoids, limonene fraction: ACTIVE

Concentration in final product (%): as usual to maximum range is 0.05-0.75 in soap; 0.05-0.075 in detergent; 0.5-2.0 in perfume and 0.25 maximum in creams and lotions.

A widely distributed, optically active terpene, closely related to isoprene. It occurs naturally in both d- and l-forms. Racemic mixture of the two isomers is known as dipentene.

Limonene is the most important and widespread terpene; it is known in the d- and l- optically active forms and in the optically inactive dl-form (known as dipentene).

Analytic Laboratory Methods

Method: OSHA PV2036; Procedure: gas chromatography with flame ionization detection; Analyte: limonene; Matrix: air; Detection Limit: 0.08 ppm (0.44 mg/cu m).

The citrus-derived bioactive monoterpene limonene is an important industrial commodity and fragrance constituent. An RP isocratic elution C18 ultra-HPLC (UHPLC) method using a superficially porous stationary phase and photodiode array (PDA) detector has been developed for determining the limonene content of sweet orange (Citrus sinensis) oil. The method is fast with a cycle time of 1.2 min, linear, precise, accurate, specific, and stability indicating, and it satisfies U.S. Pharmacopeia suitability parameters. The method may be useful in its present form for limonene processing, or modified for research on more polar compounds of the terpenome. A forced-degradation experiment showed that limonene is degraded by heat in hydro-ethanolic solution. PDA detection facilitates classification of minor components of the essential oil, including beta-myrcene.

Some citrus essential oils were analyzed by HPLC with both microbore and std columns in reversed and normal phase. Volatile and non-volatile fraction were investigated. In the non-volatile fraction some coumarins were identified. Fractions are detected spectrophotometrically at 220 and 320 nm before and after evap of samples.

Volatile org determination of indoor air tobacco smoke by multisorbent thermal desorption/GC/mass selective detection in relation to tracers ethenylpyridine, as indicator of environmental tobacco smoke.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Epidemiological investigations suggest a link between exposure to indoor air chemicals and adverse health effects. Consumer products contain reactive chemicals which can form secondary pollutants which may contribute to these effects. The reaction of limonene and ozone is a well characterized example of this type of indoor air chemistry. The studies described here characterize an in vitro model using an epithelial cell line (A549) or differentiated epithelial tissue (MucilAir). The model is used to investigate adverse effects following exposure to combinations of limonene and ozone. In A549 cells, exposure to both the parent compounds and reaction products resulted in alterations in inflammatory cytokine production. A one hour exposure to limonene+ozone resulted in decreased proliferation when compared to cells exposed to limonene alone. Repeated dose exposures of limonene or limonene+ozone were conducted on MucilAir tissue. No change in proliferation was observed but increases in cytokine production were observed for both the parent compounds and reaction products. Factors such as exposure duration, chemical concentration, and sampling time point were identified to influence result outcome. These findings suggest that exposure to reaction products may produce more severe effects compared to the parent compound.

Rauscher murine leukemiavirus infected F344 rat embryo cells were not transformed treated with subeffective doses of 3-methylcholanthrene. These cells treated with limonene showed carcinogenic transformation.

Mouse mammary glands respond to carcinogen stimulus to form mammary lesions in organ culture. In this study it was determined whether the effective chemopreventive agents are active against initiation or the promotion phase of lesion development. Mammary glands were subjected to 24 hr exposure to 2 mg/ml dimethylbenz(a)anthracene followed by a 5 day exposure to 7,12-tetradecanoyl phorbol-13-acetate. This treatment protocol allows the study of initiation and promotion aspects of lesion development. Chemopreventive agents effective when present prior to the carcinogen were considered as anti-initiators, whereas agents effective when present after the dimethylbenz[a]anthracene treatment along with 7,12-tetradecanoyl pherbol-13-acetate were considered as anti-promoters. Within the chemopreventive agents evaluated limonene was an anti-initiator.

For more Interactions (Complete) data for LIMONENE (6 total), please visit the HSDB record page.

Dates

2: Plastina P, Apriantini A, Meijerink J, Witkamp R, Gabriele B, Fazio A. In Vitro Anti-Inflammatory and Radical Scavenging Properties of Chinotto (Citrus myrtifolia Raf.) Essential Oils. Nutrients. 2018 Jun 18;10(6). pii: E783. doi: 10.3390/nu10060783. PubMed PMID: 29912150.

3: Cardoso-Teixeira AC, Ferreira-da-Silva FW, Peixoto-Neves D, Oliveira-Abreu K, Pereira-Gonçalves Á, Coelho-de-Souza AN, Leal-Cardoso JH. Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats. Molecules. 2018 Jun 13;23(6). pii: E1430. doi: 10.3390/molecules23061430. PubMed PMID: 29899230.

4: Lemes RS, Alves CCF, Estevam EBB, Santiago MB, Martins CHG, Santos TCLD, Crotti AEM, Miranda MLD. Chemical composition and antibacterial activity of essential oils from Citrus aurantifolia leaves and fruit peel against oral pathogenic bacteria. An Acad Bras Cienc. 2018 Apr-Jun;90(2):1285-1292. doi: 10.1590/0001-3765201820170847. PubMed PMID: 29898096.

5: Baurès E, Blanchard O, Mercier F, Surget E, le Cann P, Rivier A, Gangneux JP, Florentin A. Indoor air quality in two French hospitals: Measurement of chemical and microbiological contaminants. Sci Total Environ. 2018 Jun 9;642:168-179. doi: 10.1016/j.scitotenv.2018.06.047. [Epub ahead of print] PubMed PMID: 29894876.

6: Qin Z, Zhang R, Yu J. [Perillyl alcohol production by engineered heterologous mevalonate pathway in Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. 2018 May 25;34(5):722-730. doi: 10.13345/j.cjb.170472. Chinese. PubMed PMID: 29893080.

7: Qi D, Miao A, Cao J, Wang W, Chen W, Pang S, He X, Ma C. Study on the effects of rapid aging technology on the aroma quality of white tea using GC-MS combined with chemometrics: In comparison with natural aged and fresh white tea. Food Chem. 2018 Nov 1;265:189-199. doi: 10.1016/j.foodchem.2018.05.080. Epub 2018 May 18. PubMed PMID: 29884372.

8: Koubaa FG, Abdennabi R, Soussi Ben Salah A, El Feki A. Microwave extraction of Salvia officinalis essential oil and assessment of its GC-MS identification and protective effects versus vanadium-induced nephrotoxicity in Wistar rats models. Arch Physiol Biochem. 2018 Jun 8:1-10. doi: 10.1080/13813455.2018.1478427. [Epub ahead of print] PubMed PMID: 29884068.

9: Assier H, Tetart F, Avenel-Audran M, Barbaud A, Ferrier-le Bouëdec MC, Giordano-Labadie F, Milpied B, Amsler E, Collet E, Girardin P, Soria A, Waton J, Truchetet F, Bourrain JL, Gener G, Bernier C, Raison-Peyron N; Dermato-Allergology Group of the French Society of Dermatology (DAG). Is a specific eyelid patch test series useful? Results of a French prospective study. Contact Dermatitis. 2018 Jun 8. doi: 10.1111/cod.13040. [Epub ahead of print] PubMed PMID: 29882592.

10: da Silva LVF, Veras Mourão RH, Manimala J, Lnenicka GA. The essential oil of Lippia alba and its components affect Drosophila behavior and synaptic physiology. J Exp Biol. 2018 Jun 7. pii: jeb.176909. doi: 10.1242/jeb.176909. [Epub ahead of print] PubMed PMID: 29880632.

11: Dos Passos Menezes P, de Oliveira Araujo F, Andrade TA, Trindade IAS, de Araujo-Filho HG, de Souza Siqueira Quintans J, Quintans-Junior LJ, Costa EV, Menezes LRA, de Almeida RN, Braga RM, Serafini MR, de Souza Araujo AA. Physicochemical characterization and antinociceptive effect of β-cyclodextrin/Lippia pedunculosa essential oil in mice. Curr Top Med Chem. 2018 Jun 6. doi: 10.2174/1568026618666180607081742. [Epub ahead of print] PubMed PMID: 29875002.

12: Sonboli A, Mirzania F, Gholipour A. Essential oil composition of Dracocephalum kotschyi Boiss. from Iran. Nat Prod Res. 2018 Jun 6:1-4. doi: 10.1080/14786419.2018.1482550. [Epub ahead of print] PubMed PMID: 29873264.

13: Schrimpf A, Hempel F, Li A, Linne U, Maier UG, Reetz MT, Geyer A. Hinge-Type Dimerization of Proteins by a Tetracysteine Peptide of High Pairing Specificity. Biochemistry. 2018 Jun 14. doi: 10.1021/acs.biochem.8b00475. [Epub ahead of print] PubMed PMID: 29863338.

14: Suntar I, Khan H, Patel S, Celano R, Rastrelli L. An Overview on Citrus aurantium L.: Its Functions as Food Ingredient and Therapeutic Agent. Oxid Med Cell Longev. 2018 May 2;2018:7864269. doi: 10.1155/2018/7864269. eCollection 2018. Review. PubMed PMID: 29854097; PubMed Central PMCID: PMC5954905.

15: Cautela D, Vella FM, Castaldo D, Laratta B. Characterization of essential oil recovered from fennel horticultural wastes. Nat Prod Res. 2018 May 30:1-5. doi: 10.1080/14786419.2018.1478827. [Epub ahead of print] PubMed PMID: 29846092.

16: Saiki JP, Cao H, Van Wassenhove LD, Viswanathan V, Bloomstein J, Nambiar DK, Mattingly AJ, Jiang D, Chen CH, Stevens MC, Simmons AL, Park HS, von Eyben R, Kool ET, Sirjani D, Knox SM, Le QT, Mochly-Rosen D. Aldehyde dehydrogenase 3A1 activation prevents radiation-induced xerostomia by protecting salivary stem cells from toxic aldehydes. Proc Natl Acad Sci U S A. 2018 Jun 12;115(24):6279-6284. doi: 10.1073/pnas.1802184115. Epub 2018 May 24. PubMed PMID: 29794221; PubMed Central PMCID: PMC6004437.

17: Lee HR, Lee SC, Lee DH, Jung M, Kwon JH, Huh MJ, Kim DS, Lee JE, Park IK. Identification of Aggregation-Sex Pheromone of the Korean Monochamus alternatus (Coleoptera: Cerambycidae) Population, the Main Vector of Pine Wood Nematode. J Econ Entomol. 2018 May 19. doi: 10.1093/jee/toy137. [Epub ahead of print] PubMed PMID: 29788181.

18: Sawiak L, Bailes K, Harbottle D, Clegg PS. Mixing Time, Inversion and Multiple Emulsion Formation in a Limonene and Water Pickering Emulsion. Front Chem. 2018 May 4;6:132. doi: 10.3389/fchem.2018.00132. eCollection 2018. PubMed PMID: 29780799; PubMed Central PMCID: PMC5945812.

19: Chinthakunta N, Cheemanapalli S, Chinthakunta S, Anuradha CM, Chitta SK. A new insight into identification of in silico analysis of natural compounds targeting GPR120. Netw Model Anal Health Inform Bioinform. 2018;7(1):8. doi: 10.1007/s13721-018-0166-0. Epub 2018 May 14. PubMed PMID: 29780684; PubMed Central PMCID: PMC5951878.

20: Villa-Ruano N, Pacheco-Hernández Y, Becerra-Martínez E, Zárate-Reyes JA, Cruz-Durán R. Chemical profile and pharmacological effects of the resin and essential oil from Bursera slechtendalii: A medicinal "copal tree" of southern Mexico. Fitoterapia. 2018 Jul;128:86-92. doi: 10.1016/j.fitote.2018.05.009. Epub 2018 May 16. PubMed PMID: 29777752.